Cas no 52234-91-0 (2,2-Bis(4-chlorophenyl)acetamide)

2,2-Bis(4-chlorophenyl)acetamide structure
52234-91-0 structure
Product Name:2,2-Bis(4-chlorophenyl)acetamide
CAS No:52234-91-0
MF:C14H11Cl2NO
MW:280.149241685867
MDL:MFCD32206276
CID:379019
PubChem ID:182699
Update Time:2025-04-19

2,2-Bis(4-chlorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide,4-chloro-a-(4-chlorophenyl)-
    • 2,2-bis(4-chlorophenyl)acetamide
    • Benzeneacetamide, 4-chloro-alpha-(4-chlorophenyl)-
    • Bis(p-chlorophenyl)acetamide
    • bis-(p-chlorophenyl)-acetamide
    • UVLMDCRXONVSBL-UHFFFAOYSA-N
    • Acetamide, 2,2-bis(p-chlorophenyl)-
    • 2,2-Bis-(4-chloro-phenyl)-acetamide
    • Benzeneacetamide, 4-chloro-.alpha.-(4-chlorophenyl)-
    • SCHEMBL3739983
    • AMY30236
    • AS-66893
    • Benzeneacetamide, 4-chloro-
    • D94064
    • A-(4-chlorophenyl)-
    • 52234-91-0
    • DTXSID00200280
    • AKOS037646150
    • 2,2-Bis(4-chlorophenyl)acetamide
    • MDL: MFCD32206276
    • Inchi: 1S/C14H11Cl2NO/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13H,(H2,17,18)
    • InChI Key: UVLMDCRXONVSBL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(N)=O)C1C=CC(=CC=1)Cl

Computed Properties

  • Exact Mass: 279.02193
  • Monoisotopic Mass: 279.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Density: 1.329
  • Boiling Point: 455.8°C at 760 mmHg
  • Flash Point: 229.5°C
  • Refractive Index: 1.614
  • PSA: 43.09

2,2-Bis(4-chlorophenyl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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1PlusChem
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